{2-[(2-aminoethyl)amino]ethyl}[2-(piperazin-1-yl)ethyl]amine
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Overview
Description
{2-[(2-aminoethyl)amino]ethyl}[2-(piperazin-1-yl)ethyl]amine, also known by its IUPAC name N1-(2-aminoethyl)-N2-(2-(piperazin-1-yl)ethyl)ethane-1,2-diamine, is a compound with the molecular formula C10H25N5 and a molecular weight of 215.34 g/mol . This compound is characterized by the presence of both amino and piperazine functional groups, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
The synthesis of {2-[(2-aminoethyl)amino]ethyl}[2-(piperazin-1-yl)ethyl]amine typically involves the reaction of ethylenediamine with piperazine under controlled conditions. One common method includes the following steps:
Reaction of Ethylenediamine with Piperazine: Ethylenediamine is reacted with piperazine in the presence of a suitable catalyst at elevated temperatures.
Purification: The resulting product is purified through distillation or recrystallization to obtain the desired compound with high purity.
Chemical Reactions Analysis
{2-[(2-aminoethyl)amino]ethyl}[2-(piperazin-1-yl)ethyl]amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding amine oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Scientific Research Applications
{2-[(2-aminoethyl)amino]ethyl}[2-(piperazin-1-yl)ethyl]amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Mechanism of Action
The mechanism of action of {2-[(2-aminoethyl)amino]ethyl}[2-(piperazin-1-yl)ethyl]amine involves its interaction with various molecular targets. The compound’s amino groups can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their structure and function. In medicinal chemistry, it acts as a ligand that binds to specific receptors or enzymes, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
{2-[(2-aminoethyl)amino]ethyl}[2-(piperazin-1-yl)ethyl]amine can be compared with other similar compounds such as:
Aminoethylpiperazine: This compound also contains a piperazine ring and amino groups but differs in its substitution pattern and molecular structure.
Diethylenetriamine: Similar in having multiple amine groups, but lacks the piperazine ring.
Triethylenetetramine: Contains more amine groups and is used in different applications such as chelation therapy.
The uniqueness of this compound lies in its combination of amino and piperazine functionalities, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
31295-49-5 |
---|---|
Molecular Formula |
C10H25N5 |
Molecular Weight |
215.34 g/mol |
IUPAC Name |
N'-[2-(2-piperazin-1-ylethylamino)ethyl]ethane-1,2-diamine |
InChI |
InChI=1S/C10H25N5/c11-1-2-12-3-4-13-5-8-15-9-6-14-7-10-15/h12-14H,1-11H2 |
InChI Key |
LPOUQGUYVMSQOH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CCNCCNCCN |
Purity |
95 |
Origin of Product |
United States |
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